molecular formula C10H12N2O3 B8428558 N-cyclopropyl-4-methoxy-2-nitrobenzenamine

N-cyclopropyl-4-methoxy-2-nitrobenzenamine

Cat. No.: B8428558
M. Wt: 208.21 g/mol
InChI Key: GSXUKCFQEQEODA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-2-nitrobenzenamine is an organic compound characterized by the presence of a cyclopropyl group attached to a 4-methoxy-2-nitro-phenyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-2-nitrobenzenamine typically involves the reaction of cyclopropylamine with 4-methoxy-2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-methoxy-2-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl amines.

Scientific Research Applications

N-cyclopropyl-4-methoxy-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-methoxy-2-nitrobenzenamine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate
  • 4-Methoxy-2-nitrophenyl acetic acid

Comparison: N-cyclopropyl-4-methoxy-2-nitrobenzenamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-cyclopropyl-4-methoxy-2-nitroaniline

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-5-9(11-7-2-3-7)10(6-8)12(13)14/h4-7,11H,2-3H2,1H3

InChI Key

GSXUKCFQEQEODA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-iodo-4-methoxy-2-nitrobenzene (0.2 g, 0.0007 mol) in toluene (6.0 mL) was added cyclopropylamine (0.068 ml, 0.0008 mol) potassium tert-butoxide (0.094 g, 0.0098 mol) and Ruphos (0.049 g, 0.00010 mol) at room temperature and purged with argon for 15 min. Then Pd2(dba)3 (0.064 g, 0.00007 mol) was added and resulting mixture was heated to 100° C. in CEM microwave for 30 min. After the reaction was complete the reaction mixture was filtered through CELITE® bed and the bed was thoroughly washed with ethyl acetate. The filtrate was washed with water brine dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound, which was purified by column chromatography to obtain title compound cyclopropyl-(4-methoxy-2-nitro-phenyl)-amine (yellow solid). C10H12N2O3; 1H NMR (400 MHz, CDCl3), δ: 7.98 (s, 1H), 7.60 (d, J=2.8 Hz, 1H), 7.30 (s, 1H), 7.19-7.16 (m, 1H), 4.12 (q, J=6.8, 1H), 3.80 (s, 1H), 0.89 (dd, J1=12.0 Hz, J2=6.0 Hz, 2H), 0.64 (t, J=6.8 Hz, 2H). MS (M+1): 209.1.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step Two

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